2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-ethyl-, 1,1-dioxide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic core and substituents. The parent structure comprises a thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one system, indicating a thiophene ring fused to a 1,2,4-thiadiazinone moiety at positions 3 and 4 of the thiophene. The prefix 1,1-dioxide specifies that the sulfur atoms at positions 1 of the thiadiazine ring are oxidized to sulfone groups. Substituents include:
- A (2,6-dichlorophenyl)methyl group at position 2 of the bicyclic system.
- An ethyl group at position 4.
The systematic name adheres to IUPAC rules for polycyclic heterocycles, prioritizing the thiadiazinone ring as the principal component. While the CAS Registry Number for this specific compound is not explicitly listed in the provided sources, analogous thieno-thiadiazinone derivatives (e.g., CID 54697517) share structural motifs and naming conventions, suggesting a systematic approach to its registry.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₆H₁₅Cl₂N₃O₃S₂ , derived from the following components:
- Core structure : Thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one (C₆H₄N₂O₃S₂).
- Substituents :
- (2,6-Dichlorophenyl)methyl (C₇H₅Cl₂).
- Ethyl group (C₂H₅).
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Thieno-thiadiazinone core | C₆H₄N₂O₃S₂ |
| (2,6-Dichlorophenyl)methyl | C₇H₅Cl₂ |
| Ethyl group | C₂H₅ |
| Total | C₁₆H₁₅Cl₂N₃O₃S₂ |
The molecular weight is 432.34 g/mol , calculated as follows:
- Carbon: 16 × 12.01 = 192.16
- Hydrogen: 15 × 1.01 = 15.15
- Chlorine: 2 × 35.45 = 70.90
- Nitrogen: 3 × 14.01 = 42.03
- Oxygen: 3 × 16.00 = 48.00
- Sulfur: 2 × 32.07 = 64.14
- Total : 192.16 + 15.15 + 70.90 + 42.03 + 48.00 + 64.14 = 432.34 g/mol
This formula aligns with related compounds, such as methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide (C₁₃H₁₄ClNO₅S₂), which shares the sulfone and heterocyclic features.
Structural Isomerism and Tautomeric Forms
The compound exhibits potential tautomerism due to the presence of a ketone group in the thiadiazinone ring. The enol tautomer, stabilized by conjugation with the adjacent nitrogen atoms, could form under acidic or basic conditions. Additionally, structural isomerism may arise from:
- Ring fusion variability : Alternative fusion patterns (e.g., thieno[2,3-e] vs. thieno[3,4-e]) alter substituent positions and electronic properties.
- Substituent orientation : The (2,6-dichlorophenyl)methyl group’s spatial arrangement could lead to stereoisomerism if chiral centers exist.
Table 2: Tautomeric and Isomeric Forms
| Type | Description |
|---|---|
| Keto tautomer | Dominant form with a carbonyl group at position 3 of the thiadiazinone ring |
| Enol tautomer | Rare form with a hydroxyl group conjugated to the nitrogen atoms |
| Thieno[2,3-e] isomer | Hypothetical isomer with alternative ring fusion |
The 1,1-dioxide configuration minimizes sulfur’s oxidation state variability, reducing redox-driven isomerization.
Comparative Analysis with Related Thieno-Thiadiazinone Derivatives
Table 3: Comparison with Analogous Derivatives
The target compound’s 1,2,4-thiadiazinone core distinguishes it from derivatives with 1,2-thiazine or saturated dihydrothiazine systems. The 2,6-dichlorophenyl group enhances lipophilicity compared to smaller alkyl substituents, potentially influencing receptor binding affinity.
Properties
CAS No. |
214916-37-7 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3S2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H12Cl2N2O3S2/c1-2-17-12-7-22-8-13(12)23(20,21)18(14(17)19)6-9-10(15)4-3-5-11(9)16/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
ARPLDERGMCEBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-ethyl-, 1,1-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a thieno ring with a thiadiazine core, leading to diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a thieno-thiadiazine core which is critical for its biological activity. The presence of the dichlorophenylmethyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N2O3S |
| Molecular Weight | 356.9 g/mol |
| Boiling Point | 519°C |
| Density | 1.363 g/cm³ |
| Flash Point | 267.7°C |
Antimicrobial Activity
Research has shown that compounds similar to 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one exhibit significant antimicrobial properties. A study indicated that derivatives within this class can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of thiadiazine derivatives has been extensively studied. For instance, in vitro assays demonstrated that certain derivatives effectively induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable case study involved a derivative showing selective cytotoxicity against breast cancer cells while sparing normal cells.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
The biological activity of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Interaction : It can bind to receptors on cell surfaces, influencing signal transduction pathways.
- DNA Interaction : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy Study :
- A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL respectively.
- Anticancer Activity :
- In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and related analogs:
Key Observations:
Structural Variations: The target compound features a dichlorophenylmethyl group, which increases steric bulk and lipophilicity compared to the allyl (Compound 26) or methylphenoxy () substituents. This could enhance membrane permeability or target affinity in drug design .
Synthetic Methods :
- Compounds in use NaBH₄ reduction and methylation , while the target compound likely requires selective dichlorophenylmethylation . The absence of chlorine in other analogs simplifies synthesis but reduces halogen-mediated interactions .
Physicochemical Properties :
- The melting points of Compounds 26 and 28 (85–92°C) suggest moderate crystallinity, influenced by substituent polarity. The target compound’s dichlorophenyl group may lower solubility in aqueous media compared to allyl or methyl groups .
Biological Relevance: Thienothiadiazine dioxides are explored as isosteres of benzothiadiazines (), often used in diuretics (e.g., Torsemide). The dichlorophenyl group in the target compound could mimic aryl-binding motifs in therapeutic targets .
Research Findings and Data
Crystallographic Analysis:
- Structures of related compounds (e.g., ) were resolved using X-ray crystallography with software like SHELX and ORTEP . The target compound’s structure would require similar methods to confirm regiochemistry and hydrogen bonding.
Pharmacological Potential:
Q & A
Q. What are the key synthetic pathways for preparing this thiadiazine derivative, and how do substituents influence reaction efficiency?
The compound is synthesized via multi-step reactions starting with thiophene derivatives and thiadiazine precursors. Key steps include:
- Condensation : The dichlorophenylmethyl group is introduced via nucleophilic substitution, often using triethylamine in ethanol to deprotonate intermediates .
- Cyclization : Sulfur dioxide incorporation occurs under oxidative conditions (e.g., H2O2/AcOH) to form the 1,1-dioxide moiety .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance cyclization efficiency, while alkyl groups (e.g., ethyl at position 4) require controlled alkylation to avoid steric hindrance .
Example protocol from analogous compounds:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaH, DMAc, 40°C | 66% | |
| Oxidation | H2O2, AcOH, reflux | 74% |
Q. How is the molecular structure confirmed experimentally?
Structural characterization involves:
- NMR Spectroscopy :
- 1H NMR: Ethyl group signals (triplet at δ ~1.3 ppm, quartet at δ ~3.4 ppm); aromatic protons from dichlorophenyl appear as a multiplet (δ 7.2–7.5 ppm) .
- 13C NMR: Sulfone carbonyl (C=O) at δ ~170 ppm; thiadiazine ring carbons at δ 110–130 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
Low yields often stem from incomplete oxidation or side reactions. Methodological improvements include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Cerium(IV) ammonium nitrate (CAN) enhances oxidation efficiency in analogous thiadiazine syntheses (yield increase from 46% to 74%) .
- Temperature Control : Gradual heating (40°C → reflux) minimizes decomposition .
Contradictions in reported yields (e.g., 32% vs. 66% for similar steps ) may arise from trace moisture or reagent purity. Rigorous drying of solvents and substrates is critical.
Q. What computational strategies reconcile discrepancies between predicted and observed biological activity?
Discrepancies arise from solvation effects or target flexibility. Strategies include:
- Hybrid DFT Calculations : B3LYP-D3 with dispersion corrections accurately models electronic properties (e.g., HOMO/LUMO energies) and predicts reactivity trends .
- Molecular Dynamics (MD) Simulations : Simulate protein-ligand interactions over 100 ns to account for conformational changes in targets (e.g., HIV-1 reverse transcriptase) .
- Experimental Validation : Kinetic assays under varied pH and ionic strength validate computational predictions. For example, thieno-thiadiazines show pH-dependent binding affinity due to protonation of the sulfone group .
Q. How do structural modifications influence metabolic stability?
- Ethyl Group at Position 4 : Increases lipophilicity (logP ~2.8), enhancing membrane permeability but susceptibility to CYP450 oxidation. Deuterated analogs reduce metabolic clearance by 30% .
- Dichlorophenyl Substituent : Electron-withdrawing Cl atoms reduce oxidative metabolism, extending half-life (t1/2 = 8.2 hrs vs. 3.5 hrs for non-halogenated analogs) .
Methodological Notes
- Data Contradictions : Variations in reported biological activities (e.g., anti-HIV IC50 values ) may arise from assay conditions (e.g., cell line differences). Standardize protocols using WHO-recommended cell lines (e.g., MT-4 lymphocytes).
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) with <2 ppm error to confirm molecular formula. For crystallography, synchrotron radiation improves resolution for low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
